

In-Depth Technical Guide: 3-Chloro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methyl-6-nitroaniline

Cat. No.: B1313475

[Get Quote](#)

CAS Number: 51123-59-2

This technical guide provides a comprehensive overview of **3-Chloro-2-methyl-6-nitroaniline**, a key chemical intermediate relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its applications.

Chemical and Physical Properties

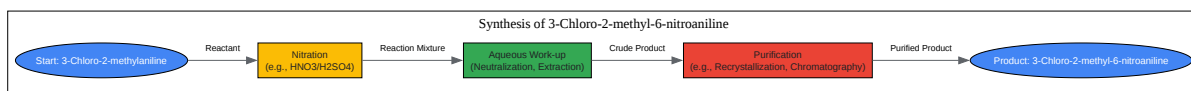
3-Chloro-2-methyl-6-nitroaniline is an organic compound with the molecular formula $C_7H_7ClN_2O_2$ and a molecular weight of 186.60 g/mol. [1][2] It typically appears as an orange crystalline powder. [3] While specific experimental data for some properties are not readily available in the public domain, related compounds and supplier information provide valuable insights.

Property	Value	Source
CAS Number	51123-59-2	[4]
Molecular Formula	$C_7H_7ClN_2O_2$	[1][2]
Molecular Weight	186.60 g/mol	[1][2]
Appearance	Orange crystalline powder	[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-2-methyl-6-nitroaniline** is not widely published, a general understanding of its synthesis can be derived from established chemical principles and synthetic routes for analogous compounds. A plausible synthetic route would involve the nitration of 3-chloro-2-methylaniline. The introduction of a nitro group onto the aniline ring is a standard electrophilic aromatic substitution reaction.

A generalized experimental workflow for such a synthesis is proposed below.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-Chloro-2-methyl-6-nitroaniline**.

Experimental Protocol: A General Approach

The following is a generalized protocol based on the synthesis of similar nitroaniline compounds. Note: This protocol is illustrative and requires optimization and validation in a laboratory setting.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methylaniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.
- **Nitration:** Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

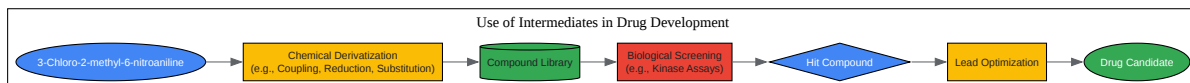
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product. Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the solution is basic.
- Isolation: Isolate the crude product by vacuum filtration and wash it with cold water to remove any inorganic impurities.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure **3-Chloro-2-methyl-6-nitroaniline**.

Applications in Drug Development

Aromatic amines and nitroaromatic compounds are important structural motifs in many pharmaceuticals. **3-Chloro-2-methyl-6-nitroaniline** serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of three distinct functional groups (amino, chloro, and nitro) on the benzene ring allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.

While specific drugs synthesized directly from **3-Chloro-2-methyl-6-nitroaniline** are not prominently documented, its structural analogs are known to be precursors to compounds with a range of therapeutic applications, including kinase inhibitors for cancer therapy. The aniline group can be acylated or used in coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the chloro group can be substituted via nucleophilic aromatic substitution.

The general workflow for utilizing an intermediate like **3-Chloro-2-methyl-6-nitroaniline** in a drug discovery program is depicted below.



[Click to download full resolution via product page](#)

A generalized workflow for the use of an intermediate in drug discovery.

Conclusion

3-Chloro-2-methyl-6-nitroaniline, identified by the CAS number 51123-59-2, is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its multifunctional nature allows for diverse chemical modifications, making it a valuable starting material for the synthesis of novel compounds. While detailed experimental data and specific applications in marketed drugs are not extensively documented in publicly available literature, the foundational information provided in this guide serves as a valuable resource for scientists and professionals working in related fields. Further research into the synthetic routes and biological activities of derivatives of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. parchem.com [parchem.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. parchem.com [parchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Chloro-2-methyl-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313475#3-chloro-2-methyl-6-nitroaniline-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com